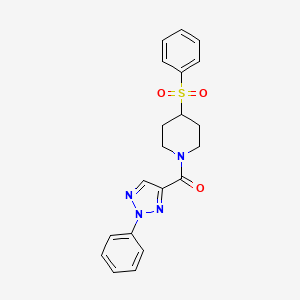

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its unusual stability. The compound also contains a phenylsulfonyl group attached to a piperidine ring, which is a common structure in medicinal chemistry due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenylsulfonyl group, and the piperidine ring. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the 1,2,3-triazole ring is known to be highly stable and resistant to hydrolysis and oxidation . The phenylsulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could contribute to its stability, while the phenylsulfonyl group could influence its solubility .Scientific Research Applications

- 1,2,3-Triazoles serve as privileged structural motifs in drug design. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for drug development .

- Biological Activity : Researchers have investigated the biological activities of 1,2,3-triazoles. Some compounds with a 1,2,3-triazole core exhibit anticonvulsant, antibacterial, antifungal, anticancer, and antiviral properties .

- The click chemistry approach , particularly the Huisgen 1,3-dipolar cycloaddition , has been employed for synthesizing 1,2,3-triazoles. This method allows efficient and straightforward access to diverse triazole derivatives .

- Metal-catalyzed 1,3-dipolar cycloaddition and strain-promoted azide alkyne cycloaddition are other synthetic methodologies used for triazole synthesis .

- 1,2,3-Triazoles find applications in polymer chemistry and materials science. Their incorporation into polymers can enhance properties like stability, solubility, and mechanical strength .

- Researchers explore the use of 1,2,3-triazoles in supramolecular assemblies and host-guest systems. These compounds participate in non-covalent interactions, leading to functional materials .

- 1,2,3-Triazoles have been employed as fluorescent probes for cellular imaging. Their unique properties allow visualization of specific cellular components and processes .

- Beyond the mentioned fields, 1,2,3-triazoles have been explored in areas such as photostabilizers , dyes , and anticorrosives .

- Specific derivatives of this compound, such as 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids , have been evaluated for their xanthine oxidase inhibitory activity .

Drug Discovery and Medicinal Chemistry

Click Chemistry and Organic Synthesis

Polymer Chemistry and Materials Science

Supramolecular Chemistry and Bioconjugation

Fluorescent Imaging and Chemical Biology

Other Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-20(19-15-21-24(22-19)16-7-3-1-4-8-16)23-13-11-18(12-14-23)28(26,27)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOFMDYXABHDMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)

![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)